2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenol with an appropriate acylating agent to form 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 3-(4-methylphenyl)-1,2,4-thiadiazol-5-amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-hydroxyphenoxy derivatives, while reduction of the nitro group can produce amine derivatives.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)propionic acid: Shares the methoxyphenoxy group but differs in the rest of the structure.
2-methoxyphenyl isocyanate: Contains the methoxyphenyl group but has different functional groups.
Uniqueness
2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in similar compounds. Its structure allows for diverse chemical reactions and interactions with biological molecules, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C18H17N3O3S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C18H17N3O3S/c1-12-7-9-13(10-8-12)17-20-18(25-21-17)19-16(22)11-24-15-6-4-3-5-14(15)23-2/h3-10H,11H2,1-2H3,(H,19,20,21,22) |
InChI Key |
SKROFKXPYCVUFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=CC=C3OC |
Origin of Product |
United States |
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